molecular formula C22H23NO3S B11342889 N-(4-methoxyphenyl)-4-(propan-2-yloxy)-N-(thiophen-2-ylmethyl)benzamide

N-(4-methoxyphenyl)-4-(propan-2-yloxy)-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B11342889
M. Wt: 381.5 g/mol
InChI Key: MBWGEXTWEOARQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-METHOXYPHENYL)-4-(PROPAN-2-YLOXY)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This compound features a methoxyphenyl group, a propan-2-yloxy group, and a thiophen-2-ylmethyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHOXYPHENYL)-4-(PROPAN-2-YLOXY)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-methoxybenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Propan-2-yloxy Group: The propan-2-yloxy group can be introduced via an etherification reaction using propan-2-ol and an appropriate leaving group such as a halide.

    Attachment of the Thiophen-2-ylmethyl Group: The thiophen-2-ylmethyl group can be attached through a nucleophilic substitution reaction using thiophen-2-ylmethyl halide and a suitable base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-METHOXYPHENYL)-4-(PROPAN-2-YLOXY)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.

    Reduction: The benzamide core can be reduced to form an amine.

    Substitution: The thiophen-2-ylmethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 4-hydroxyphenyl or 4-formylphenyl derivatives.

    Reduction: Formation of N-(4-methoxyphenyl)-4-(propan-2-yloxy)-N-[(thiophen-2-yl)methyl]amine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving benzamide derivatives.

    Medicine: Potential therapeutic agent for conditions where benzamide derivatives have shown efficacy.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-METHOXYPHENYL)-4-(PROPAN-2-YLOXY)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE would depend on its specific biological target. Generally, benzamide derivatives can interact with various molecular targets such as enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methoxyphenyl)benzamide: Lacks the propan-2-yloxy and thiophen-2-ylmethyl groups.

    4-(Propan-2-yloxy)benzamide: Lacks the methoxyphenyl and thiophen-2-ylmethyl groups.

    N-[(Thiophen-2-yl)methyl]benzamide: Lacks the methoxyphenyl and propan-2-yloxy groups.

Uniqueness

N-(4-METHOXYPHENYL)-4-(PROPAN-2-YLOXY)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is unique due to the presence of all three functional groups: methoxyphenyl, propan-2-yloxy, and thiophen-2-ylmethyl

Properties

Molecular Formula

C22H23NO3S

Molecular Weight

381.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-4-propan-2-yloxy-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C22H23NO3S/c1-16(2)26-20-10-6-17(7-11-20)22(24)23(15-21-5-4-14-27-21)18-8-12-19(25-3)13-9-18/h4-14,16H,15H2,1-3H3

InChI Key

MBWGEXTWEOARQS-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N(CC2=CC=CS2)C3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.